S-tert-Butyl dipropylcarbamothioate
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Overview
Description
S-tert-Butyl dipropylcarbamothioate: is an organic compound with the molecular formula C11H23NOS It is a carbamothioic acid ester, specifically the S-ester of dipropylcarbamothioic acid with a tert-butyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-tert-Butyl dipropylcarbamothioate typically involves the reaction of dipropylcarbamothioic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme can be represented as follows: [ \text{Dipropylcarbamothioic acid} + \text{tert-Butyl alcohol} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction is typically conducted in a well-ventilated reactor with precise temperature and pressure control to optimize yield and purity. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: S-tert-Butyl dipropylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted carbamothioates.
Scientific Research Applications
Chemistry: S-tert-Butyl dipropylcarbamothioate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules.
Biology and Medicine: In biological research, this compound is studied for its potential as a bioactive compound. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which S-tert-Butyl dipropylcarbamothioate exerts its effects involves interactions with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
S-tert-Butyl dipropylcarbamate: Similar structure but with an oxygen atom instead of sulfur.
S-tert-Butyl diethylcarbamothioate: Similar structure with ethyl groups instead of propyl groups.
Uniqueness: S-tert-Butyl dipropylcarbamothioate is unique due to its specific combination of tert-butyl and dipropylcarbamothioate groups. This combination imparts distinct chemical properties, such as reactivity and stability, making it suitable for specialized applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable tool in organic synthesis, biological research, and industrial applications. Further research and development may uncover new uses and enhance our understanding of this intriguing compound.
Properties
CAS No. |
2212-63-7 |
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Molecular Formula |
C11H23NOS |
Molecular Weight |
217.37 g/mol |
IUPAC Name |
S-tert-butyl N,N-dipropylcarbamothioate |
InChI |
InChI=1S/C11H23NOS/c1-6-8-12(9-7-2)10(13)14-11(3,4)5/h6-9H2,1-5H3 |
InChI Key |
WKSJYRBSXVHDRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)SC(C)(C)C |
Origin of Product |
United States |
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